tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
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Overview
Description
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H17FN2O2. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the aminomethyl-fluorophenyl intermediate.
Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Protective Groups in Synthesis: The compound is used as a protective group for amines in organic synthesis, allowing for selective reactions.
Material Science: It has been explored for its potential in creating new materials and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves its ability to act as a protective group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound lacks the fluorine atom, which can affect its reactivity and applications.
tert-Butyl (4-aminobenzyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.
tert-Butyl (3-aminopropyl)carbamate: This compound has a different carbon chain length, influencing its physical and chemical properties.
Properties
Molecular Formula |
C12H17FN2O2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
QGCXKZXRTBGDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CN |
Origin of Product |
United States |
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